molecular formula C17H22Br2N2O3 B12477255 N-cyclohexyl-2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetamide

N-cyclohexyl-2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetamide

Cat. No.: B12477255
M. Wt: 462.2 g/mol
InChI Key: PZHVKRRUBQELHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a dibromo-substituted dioxooctahydroisoindole core, and an acetamide functional group

Preparation Methods

The synthesis of N-cyclohexyl-2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the dioxooctahydroisoindole core: This step involves the cyclization of a suitable precursor, often using bromination to introduce the dibromo groups.

    Attachment of the cyclohexyl group: This can be achieved through a nucleophilic substitution reaction, where a cyclohexylamine reacts with an intermediate compound.

    Introduction of the acetamide group: This step involves the acylation of the intermediate with an acetic anhydride or acetyl chloride under appropriate conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-cyclohexyl-2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

    Substitution: The dibromo groups can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-cyclohexyl-2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetamide involves its interaction with specific molecular targets. The dibromo groups and the acetamide functional group play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to the modulation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-cyclohexyl-2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetamide can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and specific applications

Properties

Molecular Formula

C17H22Br2N2O3

Molecular Weight

462.2 g/mol

IUPAC Name

N-cyclohexyl-2-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetamide

InChI

InChI=1S/C17H22Br2N2O3/c18-14-9-6-10(15(14)19)13-12(9)16(23)21(17(13)24)7-11(22)20-8-4-2-1-3-5-8/h8-10,12-15H,1-7H2,(H,20,22)

InChI Key

PZHVKRRUBQELHG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C(=O)C3C4CC(C3C2=O)C(C4Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.